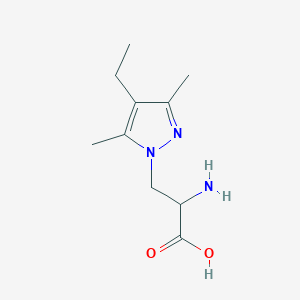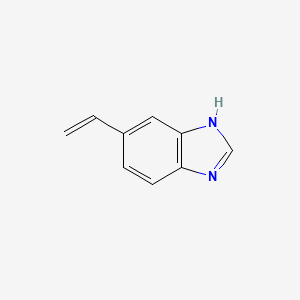![molecular formula C5H9ClF3NS B15315012 3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a sulfanyl group, which is further connected to an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
科学研究应用
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used .
相似化合物的比较
Similar Compounds
Trifluoromethyltrimethylsilane: Used in similar trifluoromethylation reactions.
Trifluoromethyl ketones: Valuable in synthetic chemistry for their reactivity and stability.
Trifluoromethyl sulfone: Used in the synthesis of fluorinated compounds.
Uniqueness
3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride is unique due to its combination of a trifluoromethyl group with an azetidine ring, providing distinct reactivity and stability compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable tool in both research and industrial applications .
属性
分子式 |
C5H9ClF3NS |
|---|---|
分子量 |
207.65 g/mol |
IUPAC 名称 |
3-(trifluoromethylsulfanylmethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NS.ClH/c6-5(7,8)10-3-4-1-9-2-4;/h4,9H,1-3H2;1H |
InChI 键 |
CCQLHOCLGPOPFY-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)CSC(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile](/img/structure/B15314932.png)
![5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B15314938.png)
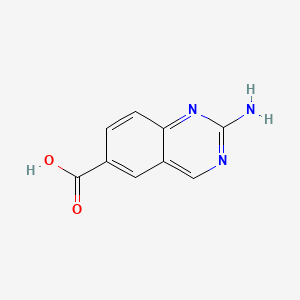

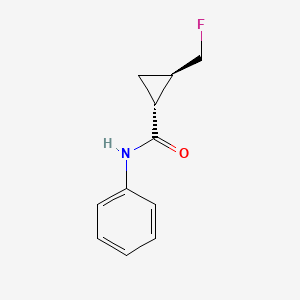
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15314970.png)
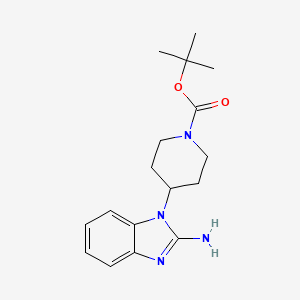

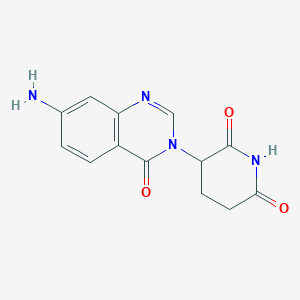
![4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol](/img/structure/B15315023.png)
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
